(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Overview
Description
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles and benzene This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-benzo[d]imidazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The choice of solvents and purification methods also plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors and dyes.
Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2-methyl-1H-benzo[d]imidazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with the methyl and hydroxymethyl groups at different positions.
(1H-benzo[d]imidazol-2-yl)methanol: Lacks the methyl group, which may affect its reactivity and applications.
(2-methyl-1H-benzo[d]imidazol-1-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with biological targets. The presence of both a methyl and a hydroxymethyl group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
(2-methylbenzimidazol-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-10-8-4-2-3-5-9(8)11(7)6-12/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJOVQXELFGMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355424 | |
Record name | (2-Methyl-1H-benzimidazol-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58566-85-1 | |
Record name | (2-Methyl-1H-benzimidazol-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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